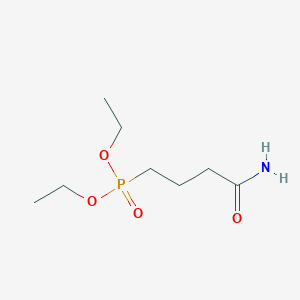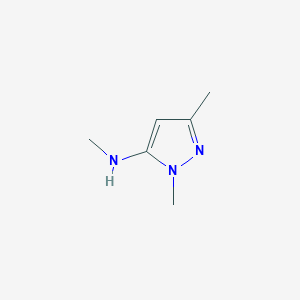![molecular formula C13H9Br3 B176922 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene CAS No. 18066-91-6](/img/structure/B176922.png)
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene is a chemical compound commonly known as BPAF. It is a derivative of bisphenol A (BPA) and has been widely used in the production of various polymers and resins. However, due to its toxic nature, BPAF has been the subject of extensive research in recent years.
Wirkmechanismus
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exerts its toxic effects by binding to estrogen receptors in the body, which can disrupt the normal hormonal balance. It can also interact with other molecular targets in the body, such as the aryl hydrocarbon receptor (AhR), and induce oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has been shown to have a range of adverse effects on various organs and systems in the body. It can affect the reproductive system by reducing fertility and causing developmental abnormalities. It can also affect the immune system, causing inflammation and autoimmune disorders. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has been linked to cardiovascular disease, diabetes, and obesity, as well as neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF is a useful compound for studying the mechanisms of endocrine disruption and toxicity. It can be used in in vitro and in vivo experiments to investigate its effects on various physiological systems. However, due to its toxic nature, special precautions must be taken when handling and disposing of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF.
Zukünftige Richtungen
There are several areas of future research that can be explored in relation to 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF. These include:
1. Developing alternative methods for the synthesis of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF that are more environmentally friendly and sustainable.
2. Investigating the long-term effects of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exposure on human health and the environment.
3. Developing new biomarkers and assays for detecting 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exposure in humans and wildlife.
4. Studying the interactions between 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF and other environmental contaminants, such as heavy metals and pesticides.
5. Developing new strategies for mitigating the adverse effects of 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF on human health and the environment.
Conclusion:
In conclusion, 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF is a toxic chemical compound that has been extensively studied for its adverse effects on human health and the environment. It is synthesized by the reaction of 4-bromobenzyl bromide with 4-bromobenzaldehyde and has been used in the production of various polymers and resins. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF exerts its toxic effects by binding to estrogen receptors and disrupting the normal hormonal balance in the body. It has been linked to developmental and reproductive toxicity, as well as carcinogenic effects. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF is a useful compound for studying the mechanisms of endocrine disruption and toxicity, but special precautions must be taken when handling and disposing of it. There are several areas of future research that can be explored in relation to 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF, including developing alternative synthesis methods, investigating the long-term effects of exposure, and developing new biomarkers and assays for detection.
Synthesemethoden
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF can be synthesized by the reaction of 4-bromobenzyl bromide with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with bromine to obtain 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has been extensively studied for its potential adverse effects on human health and the environment. It has been found to have endocrine-disrupting properties, which means that it can interfere with the normal functioning of hormones in the body. 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzeneF has also been linked to developmental and reproductive toxicity, as well as carcinogenic effects.
Eigenschaften
CAS-Nummer |
18066-91-6 |
|---|---|
Produktname |
1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene |
Molekularformel |
C13H9Br3 |
Molekulargewicht |
404.92 g/mol |
IUPAC-Name |
1-bromo-4-[bromo-(4-bromophenyl)methyl]benzene |
InChI |
InChI=1S/C13H9Br3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H |
InChI-Schlüssel |
OPEXJOQTXYBVTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)Br)Br |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)Br)Br |
Synonyme |
4,4'-(BroMoMethylene)bis(broMobenzene) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)





